molecular formula C18H11ClN6O B12214140 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12214140
M. Wt: 362.8 g/mol
InChI Key: MCNGKYZTPSJHBG-UHFFFAOYSA-N
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Description

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its specific structural features, which confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

4-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-12-2-1-3-13(8-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-4-6-14(26)7-5-11/h1-10,26H

InChI Key

MCNGKYZTPSJHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O

Origin of Product

United States

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